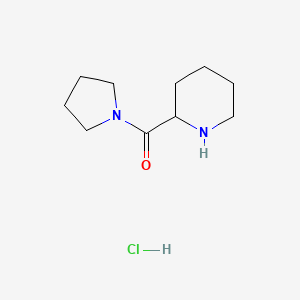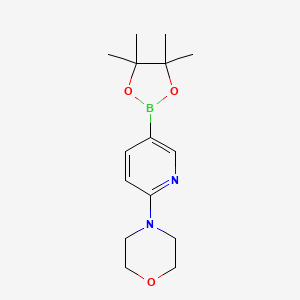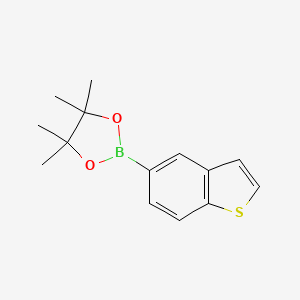
3-Methyl-4-octanol
Vue d'ensemble
Description
3-Methyl-4-octanol, also known as whisky lactone, is a component of oak wood that imparts flavor to whisky . It has a coconut, celery, or fresh wood aroma .
Synthesis Analysis
The synthesis of an ester, such as 3-Methyl-4-octanol, can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The 3 S,4 S isomer can be synthesized from a cyclopentane derivative .Molecular Structure Analysis
The (3R,4S)-3-Methyl-4-octanol molecule contains a total of 29 bonds. There are 9 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The reaction of a tertiary alcohol with HX takes place by an S N 1 mechanism when acid protonates the hydroxyl oxygen atom. Water is expelled to generate a carbocation, and the cation reacts with nucleophilic halide ion to give the alkyl halide product .Physical And Chemical Properties Analysis
3-Methyl-4-octanol is a clear colorless liquid under standard conditions, and is tasteless . It has a molecular weight of 144.259 .Applications De Recherche Scientifique
Pheromone Synthesis and Entomology
3-Methyl-4-octanol has been identified as a key component in the synthesis of pheromones, particularly for entomological applications. For instance, it was synthesized to determine the absolute configuration of the naturally occurring isomer in the aggregation pheromone of the African palm weevil, Rhynchophorus phoenicis (Mori, Kiyota, & Rochat, 1993). Additionally, 5-methyl-4-octanol was identified as the major aggregation pheromone of the palmetto weevil, Rhynchophorus cruentatus (Weissling et al., 1994).
Biotechnology and Bioengineering
In biotechnology, 3-Methyl-4-octanol has been explored for its role in enhancing microbial production processes. Pseudomonas putida MC2, a solvent-tolerant strain, was shown to accumulate 3-methylcatechol, and the introduction of an organic phase like octanol was found to improve production levels significantly (Hüsken et al., 2001). Another study demonstrated the use of a genetically modified solvent-tolerant bacterium for optimized production of 3-methylcatechol in a two-phase system involving octanol (Wery, Mendes da Silva, & de Bont, 2000).
Molecular Dynamics and Chemical Physics
The molecular dynamics and interfacial behavior of isomeric octanols, including compounds related to 3-Methyl-4-octanol, have been explored to understand their structural characteristics. One such study investigated the structural characterization of interfacial n-octanol and 3-octanol using molecular dynamic simulations (Napoleon & Moore, 2006).
Chemical Analysis and Extraction Techniques
The compound has also been relevant in the development of extraction techniques. For instance, a study on dispersive liquid-liquid microextraction used octanol for the pre-concentration of certain preservatives, highlighting its usefulness in chemical analysis (Farajzadeh, Djozan, & Bakhtiyari, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-methyloctan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-7-9(10)8(3)5-2/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOKZMZDONULOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400676 | |
| Record name | 3-methyloctan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-octanol | |
CAS RN |
26533-35-7 | |
| Record name | 3-Methyl-4-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26533-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyloctan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-octanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)


![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)




![5-Methylbenzo[b]thiophene-2-methanol](/img/structure/B1334623.png)




